Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate
Description
Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate is a heterocyclic compound featuring a fused triazolobenzothiazole core linked to a dimethyl terephthalate moiety via a thioacetyl-amino bridge. Its structural complexity arises from the integration of a 1,2,4-triazole ring fused to a benzothiazole system, combined with ester and amide functional groups.
Properties
Molecular Formula |
C20H16N4O5S2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
dimethyl 2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H16N4O5S2/c1-28-17(26)11-7-8-12(18(27)29-2)13(9-11)21-16(25)10-30-19-22-23-20-24(19)14-5-3-4-6-15(14)31-20/h3-9H,10H2,1-2H3,(H,21,25) |
InChI Key |
GOBPGSRKVQWOID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate typically involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate . These reactions are often carried out under conventional heating conditions in the presence of heteropolyacids .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as reduced inflammation or pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Triazolobenzothiazole vs. Triazolothiadiazole Derivatives Compounds such as 3-alkyl/aryl-6-(3’-pyridyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles (e.g., from –8) replace the benzothiazole ring with a thiadiazole system. While both cores exhibit antimicrobial and herbicidal activities, triazolothiadiazoles demonstrate enhanced herbicidal efficacy due to the electron-deficient thiadiazole ring, which improves interaction with plant enzyme targets .
Key Structural Differences and Bioactivity Implications
Substituent Effects on Physicochemical Properties
- Dimethyl Terephthalate vs. Carboxylic Acid (): The dimethyl ester group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar carboxylic acid derivative (logP ~2.1), enhancing membrane permeability but reducing water solubility .
- Acetamide vs. Ester Linkers (): N-(2-Methylphenyl)-2-...acetamide () replaces the terephthalate ester with a methylphenyl-acetamide group. This modification reduces molecular weight (MW 384 vs.
Biological Activity
Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of the benzothiazole moiety and the triazole ring enhances its pharmacological profile. The chemical structure can be represented as follows:
Research indicates that compounds with triazole and benzothiazole structures often exhibit multiple mechanisms of action. These include:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in various biological pathways, potentially affecting cancer cell proliferation and survival.
- Antimicrobial Properties : The compound shows promise against bacterial and fungal strains, likely due to its ability to disrupt cellular processes in pathogens.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, reducing symptoms in conditions like arthritis.
Anticancer Activity
A study evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated significant growth inhibition in breast cancer (MCF-7) and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (GI50) values were recorded as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
These findings suggest that the compound could be a lead candidate for developing new anticancer therapies .
Antimicrobial Activity
The compound was also tested for its antimicrobial properties against several bacterial and fungal strains. It demonstrated high efficacy compared to standard antibiotics, indicating its potential as an alternative treatment option for infections resistant to conventional therapies .
Case Study 1: Cancer Cell Line Testing
In vitro studies were conducted using MCF-7 and HeLa cell lines to assess the cytotoxic effects of this compound. The results showed a dose-dependent response with significant inhibition of cell viability at concentrations as low as 5 µM.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, highlighting its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
